1-(methylsulfonyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S2/c1-24(21,22)18-6-4-11(5-7-18)14(20)15-9-12-10-19(17-16-12)13-3-2-8-23-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPWQBQWHACYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Thiophene vs. Aryl Substituents: The target’s thiophene ring (electron-rich, sulfur-containing) may enhance binding to metalloenzymes compared to phenyl or quinoxaline groups, which favor aromatic stacking.
Methylsulfonyl vs. Sulfonamide/Acetamide : The methylsulfonyl group’s strong electron-withdrawing nature could improve solubility and target affinity relative to acetamide or benzenesulfonamide derivatives.
Piperidine-4-Carboxamide Core : Shared with , this core enables conformational flexibility and hydrogen bonding, critical for kinase or protease inhibition.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(methylsulfonyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the thiophene-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally similar triazole derivatives .
- Step 2 : Coupling of the piperidine-4-carboxamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
- Step 3 : Sulfonylation with methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Characterization : Intermediates are validated via -/-NMR for structural confirmation, HPLC for purity (>95%), and HRMS for molecular weight verification .
Q. How can researchers optimize reaction yields for the final sulfonylation step?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Dichloromethane (DCM) or THF is preferred for sulfonylation due to their inertness and compatibility with sulfonyl chlorides .
- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Stoichiometry : A 1.2–1.5 molar excess of methylsulfonyl chloride ensures complete conversion, with excess reagent removed via aqueous washes .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Key signals include the methylsulfonyl singlet (~3.1 ppm, ), thiophene aromatic protons (6.8–7.5 ppm), and triazole CH (7.8–8.2 ppm) .
- HPLC : Reverse-phase C18 columns (e.g., 90:10 water/acetonitrile gradient) confirm purity >98% .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical [M+H] (e.g., m/z ~422.1 for CHNOS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiophene-triazole moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace thiophene with furan or phenyl groups (e.g., via varying azide/alkyne precursors) to assess electronic/steric effects .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake) to correlate substituent changes with activity .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets like kinases or GPCRs .
Q. What strategies resolve contradictions in solubility data during in vitro assays?
- Methodological Answer :
- Solubility Profiling : Use DMSO stock solutions (10 mM) with serial dilution in assay buffers (PBS, DMEM) to identify precipitation thresholds .
- Co-solvents : Add 0.1–0.5% Tween-80 or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Explore hydrochloride or mesylate salts to improve physiochemical properties .
Q. How can researchers validate hypothesized target interactions using biophysical methods?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) and measure binding kinetics (K) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .
- Crystallography : Co-crystallize the compound with its target (if feasible) to resolve binding modes at atomic resolution .
Data Contradiction Analysis
Q. How should discrepancies in reported IC values across studies be addressed?
- Methodological Answer :
- Assay Standardization : Re-test the compound under uniform conditions (pH, temperature, cell line) .
- Meta-Analysis : Compare data subsets (e.g., cancer vs. microbial assays) to identify context-dependent activity .
- Quality Control : Verify compound purity (>98%) and stability (e.g., via LC-MS post-assay) to rule out degradation artifacts .
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